Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine
CAS No.: 159330-37-7
Cat. No.: VC16851645
Molecular Formula: C16H23N4O9P
Molecular Weight: 446.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159330-37-7 |
|---|---|
| Molecular Formula | C16H23N4O9P |
| Molecular Weight | 446.35 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1 |
| Standard InChI Key | WZIIXCSVISAZAP-CABZTGNLSA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN |
Introduction
Biological Activity
The biological activity of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is attributed to its amino acid composition and the presence of the phosphonate group:
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Antimicrobial Properties:
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Phosphonated peptides like this compound can inhibit bacterial growth by interfering with cell wall synthesis.
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Antioxidant Activity:
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The tyrosine residue contributes to free radical scavenging, enhancing the compound's antioxidant potential.
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Enzymatic Interactions:
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Likely interacts with enzymes involved in amino acid metabolism or bacterial cell wall synthesis, potentially inhibiting these processes.
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Chemical Reactivity
The compound's reactivity is influenced by its functional groups:
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Phosphonate Group:
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Participates in nucleophilic substitution reactions.
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Peptide Bonds:
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Can undergo hydrolysis under specific conditions.
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Tyrosine Residue:
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Susceptible to oxidation, which may lead to the generation of reactive oxygen species (ROS).
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Synthesis
The synthesis of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine typically involves:
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Solid-Phase Peptide Synthesis (SPPS):
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Amino acids are sequentially attached to a solid resin.
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Phosphonate Group Introduction:
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Reactive intermediates are used to attach the phosphonate group to the tyrosine residue.
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This method ensures high purity and yield while allowing for easy purification after each step.
Applications
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has potential applications in multiple fields:
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Biochemistry:
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As a model compound for studying phosphonated peptides.
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Pharmacology:
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Potential therapeutic applications due to its antimicrobial and antioxidant properties.
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Enzyme Interaction Studies:
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Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to explore its binding affinity and thermodynamic parameters.
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Comparison with Similar Compounds
| Compound | Phosphonate Group | Amino Acid Composition | Unique Features |
|---|---|---|---|
| Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine | Yes | Glycine, Tyrosine, Alanine | Unique tripeptide with phosphonate |
| Glycyl-Tyrosine | No | Glycine, Tyrosine | Simpler structure |
| Tyrosyl-Glycyl-Glycine | No | Tyrosine, Glycine | Different amino acid arrangement |
| Phospho-L-Alanine | Yes | Alanine | Single amino acid derivative |
The phosphonate group in Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine enhances its biological activity compared to simpler analogs.
Future Research Directions
Further studies could focus on:
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Exploring its therapeutic potential as an antimicrobial or antioxidant agent.
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Investigating its interactions with specific enzymes or receptors using computational modeling and experimental techniques.
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Developing derivatives with enhanced stability or activity for pharmaceutical applications.
By leveraging its unique structure and reactivity, Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine holds promise for advancing biochemical and pharmacological research.
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